molecular formula C12H16F3N3O3 B6631916 N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

Cat. No.: B6631916
M. Wt: 307.27 g/mol
InChI Key: LFMBLSXKGNXBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including a pyrazole ring and a trifluoromethyl group

Properties

IUPAC Name

N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O3/c13-12(14,15)9-1-4-18(17-9)7-10(20)16-11(8-19)2-5-21-6-3-11/h1,4,19H,2-3,5-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMBLSXKGNXBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)NC(=O)CN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. The final step involves the coupling of the pyrazole derivative with an oxan-4-yl acetamide intermediate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, aldehydes, dihydropyrazoles, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(methyl)pyrazol-1-yl]acetamide
  • N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(chloromethyl)pyrazol-1-yl]acetamide
  • N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(fluoromethyl)pyrazol-1-yl]acetamide

Uniqueness

N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.